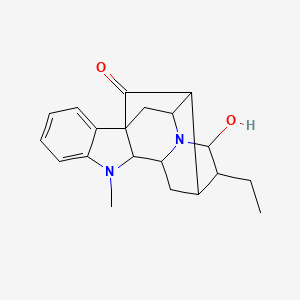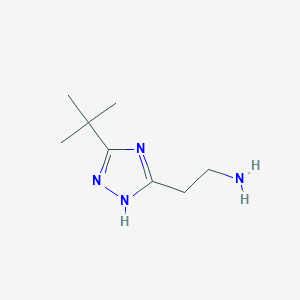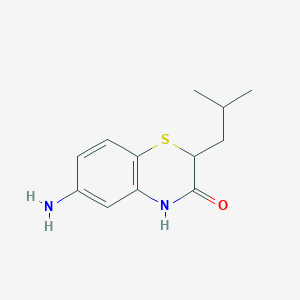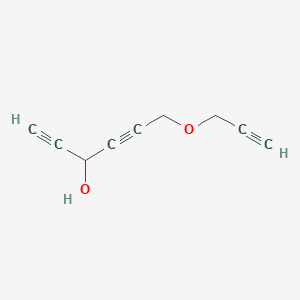
3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure consists of a benzene ring with a sulfonamide group attached to it, along with a bromine atom and an ethyloxyethyl group. The pentafluoroethyloxyethyl substituent adds further complexity to its structure.
3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide: is a chemical compound that falls within the class of sulfonamides. These compounds contain a sulfonamide functional group (–SO₂NH₂) and are widely used in various applications due to their diverse properties.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (such as aniline) with pentafluoroethanol to form the corresponding pentafluoroethyloxyethylamine. Subsequent bromination of this intermediate yields 3-bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions for bromination involve using a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., chloroform or dichloromethane).
Industrial Production: While industrial-scale production methods are proprietary, researchers and manufacturers optimize the synthetic route for efficiency, yield, and safety.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major products depend on the specific reactions performed. For example, substitution with an amine would yield an amine-substituted derivative.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Sulfonamides have antibacterial properties and are used in pharmaceuticals. This compound’s unique structure may offer specific advantages.
Industry: It could serve as a precursor for specialty chemicals or materials.
Mécanisme D'action
- The exact mechanism of action for this compound would depend on its specific application. For antibacterial sulfonamides, inhibition of bacterial enzymes involved in folic acid synthesis is a well-known mechanism.
- Further research would be needed to understand its effects in other contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other sulfonamides, such as sulfanilamide and sulfapyridine, share structural similarities. the pentafluoroethyloxyethyl group in our compound distinguishes it from most other sulfonamides.
Uniqueness: The combination of bromine, sulfonamide, and pentafluoroethyloxyethyl moieties makes this compound unique.
Propriétés
Formule moléculaire |
C10H9BrF5NO3S |
|---|---|
Poids moléculaire |
398.15 g/mol |
Nom IUPAC |
3-bromo-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H9BrF5NO3S/c11-7-2-1-3-8(6-7)21(18,19)17-4-5-20-10(15,16)9(12,13)14/h1-3,6,17H,4-5H2 |
Clé InChI |
YBFRWHIEFUNRFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCOC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


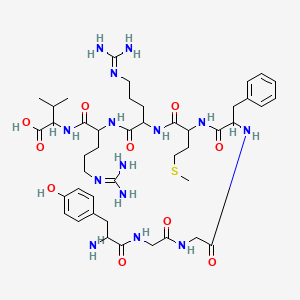
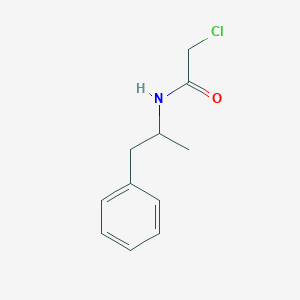


![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
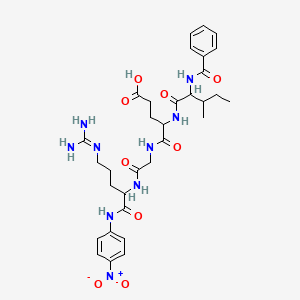
![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

